molecular formula C25H20N2 B14618499 1-(Naphthalen-1-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 60111-27-5

1-(Naphthalen-1-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14618499
CAS No.: 60111-27-5
M. Wt: 348.4 g/mol
InChI Key: HGOQOGVCHWOADA-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(Naphthalen-1-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine with α,β-unsaturated ketones. One common method includes the cyclization of 1-(naphthalen-1-yl)-3-phenylprop-2-en-1-one with phenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization, resulting in the formation of the pyrazole ring.

Chemical Reactions Analysis

1-(Naphthalen-1-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazole ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified pyrazole derivatives with altered functional groups or additional substituents.

Scientific Research Applications

1-(Naphthalen-1-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(Naphthalen-1-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be compared to other similar compounds, such as:

    1-(Naphthalen-1-yl)-3-phenyl-4,5-dihydro-1H-pyrazole: Lacks one phenyl group, which may affect its chemical reactivity and biological activity.

    3,5-Diphenyl-4,5-dihydro-1H-pyrazole: Lacks the naphthalene ring, which can influence its overall stability and interaction with biological targets.

    1-(Naphthalen-1-yl)-3,5-diphenylpyrazole: A fully aromatic pyrazole derivative, which may exhibit different electronic properties and reactivity compared to the dihydro version.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

60111-27-5

Molecular Formula

C25H20N2

Molecular Weight

348.4 g/mol

IUPAC Name

2-naphthalen-1-yl-3,5-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C25H20N2/c1-3-11-20(12-4-1)23-18-25(21-13-5-2-6-14-21)27(26-23)24-17-9-15-19-10-7-8-16-22(19)24/h1-17,25H,18H2

InChI Key

HGOQOGVCHWOADA-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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